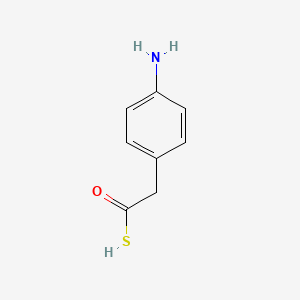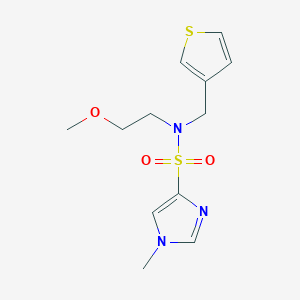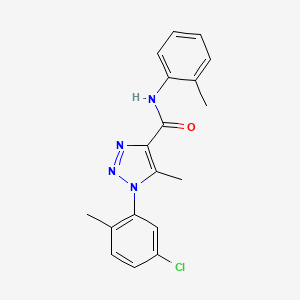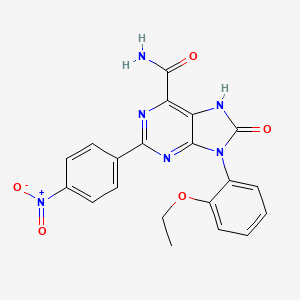![molecular formula C14H14N2O3 B2785836 Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate CAS No. 937600-15-2](/img/structure/B2785836.png)
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate (DCPIB) is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent blocker of volume-regulated anion channels (VRACs), which are ion channels that play a crucial role in regulating the volume of cells. In
Mecanismo De Acción
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate is a potent blocker of VRACs, which are ion channels that play a crucial role in regulating the volume of cells. VRACs are involved in a variety of cellular processes, including cell proliferation, migration, and apoptosis. This compound blocks VRACs by binding to a specific site on the channel, thereby preventing the flow of ions through the channel. This leads to cell shrinkage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to cell death. In neuronal cells, this compound has been shown to have neuroprotective effects by reducing oxidative stress and preventing cell death. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate in lab experiments is its potency as a VRAC blocker. This allows for the selective inhibition of VRACs without affecting other ion channels. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell types, and caution should be exercised when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate. One area of research is the development of more potent and selective VRAC blockers. Another area of research is the investigation of this compound's potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, the mechanism of action of this compound and its effects on cellular processes warrant further investigation.
Métodos De Síntesis
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-cyano-3-(trifluoromethyl)pyridine with cyclopropylamine to yield 3-cyclopropylamino-4-cyano-5-trifluoromethylpyridine. This intermediate is then reacted with ethyl 2-bromoacetate to yield ethyl 2-(3-cyclopropylamino-4-cyano-5-trifluoromethylpyridin-2-yl)acetate. Finally, this compound is obtained by reacting this intermediate with methyl magnesium bromide followed by acidic hydrolysis.
Aplicaciones Científicas De Investigación
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have potent anticancer activity in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
methyl 3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-14(17)9-6-10(7-2-3-7)15-13-11(9)12(16-19-13)8-4-5-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXSUBYONRWCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NO2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2785757.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2785758.png)

![2-[(3-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2785762.png)


![Rac-tert-butyl 3A-(aminomethyl)hexahydrocyclopenta[B]pyrrole-1(2H)-carboxylate](/img/structure/B2785769.png)
![2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B2785770.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2785771.png)

![2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride](/img/structure/B2785773.png)
